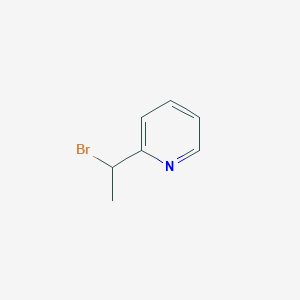

2-(1-Bromoethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNOPMZKPTBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572124 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-01-7 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Bromoethyl Pyridine

Established Synthetic Routes

The principal and most established method for synthesizing 2-(1-Bromoethyl)pyridine is through the selective bromination of the ethyl side chain of 2-ethylpyridine. This reaction targets the alpha-carbon of the ethyl group, a position activated by the adjacent pyridine (B92270) ring, making it susceptible to radical substitution.

The bromination of 2-ethylpyridine is a classic example of a benzylic halogenation. The reaction proceeds via a free-radical mechanism, where a hydrogen atom on the carbon adjacent to the pyridine ring is substituted with a bromine atom. This selectivity is due to the relative stability of the intermediate benzylic radical.

The choice of brominating agent is critical to the success of the synthesis, influencing both safety and reaction efficiency.

Pyridinium (B92312) Hydrobromide Perbromide (PHBP): This reagent is a solid, crystalline complex composed of a pyridinium cation and a tribromide anion wikipedia.org. It serves as a stable and safer source of electrophilic bromine compared to volatile and highly corrosive liquid bromine wikipedia.orgresearcher.life. PHBP is often used in solvents like acetic acid for the bromination of various substrates researcher.life. Its solid nature simplifies handling and measurement.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective allylic and benzylic brominations wikipedia.orgorganic-chemistry.org. This process, known as the Wohl-Ziegler reaction, operates through a free-radical pathway wikipedia.org. The reaction is typically initiated using a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or by exposure to UV light wikipedia.org. The low concentration of bromine maintained by NBS in the reaction mixture helps to suppress undesired side reactions.

To maximize the yield of the desired mono-brominated product and minimize impurities, careful control of reaction parameters is essential.

The selection of a solvent is a critical factor that can significantly influence the outcome of the bromination. For NBS brominations, non-polar solvents are typically preferred to facilitate the radical mechanism. The reaction is often carried out by refluxing the solution to provide the thermal energy needed for radical initiation wikipedia.org. The choice of solvent can impact reaction selectivity and yield, with certain solvents favoring the desired product over potential side-products researchgate.net.

Table 1: Conceptual Effect of Solvent on the Yield of this compound via NBS Bromination

| Solvent | Polarity | Typical Yield | Rationale |

| Carbon Tetrachloride (CCl₄) | Non-polar | High | Favors the free-radical pathway of the Wohl-Ziegler reaction and minimizes ionic side reactions wikipedia.org. |

| Acetonitrile (B52724) (CH₃CN) | Polar Aprotic | Moderate to Low | May promote competing ionic reaction pathways, potentially reducing the yield of the desired radical substitution product researchgate.net. |

| Dichloromethane (CH₂Cl₂) | Moderately Polar | Good | Can be an effective solvent, often providing a good balance of solubility for reactants while still supporting the radical mechanism researchgate.net. |

| Acetic Acid | Polar Protic | Variable | Often used with PHBP, but can lead to different reaction pathways if used with NBS researcher.life. |

The molar ratio of the reactants is a determining factor in the product distribution. To achieve selective mono-bromination and prevent the formation of di-brominated byproducts, a carefully controlled stoichiometry is necessary. Research on analogous compounds like 4-ethylpyridine has shown that a 1:1 molar ratio of the substrate to NBS is optimal for producing the mono-bromo derivative cdnsciencepub.com. Increasing the ratio of the brominating agent can lead to further substitution.

Table 2: Influence of Stoichiometric Ratio of NBS to 2-Ethylpyridine on Product Formation

| Molar Ratio (2-Ethylpyridine:NBS) | Predominant Product | Explanation |

| 1:1 | This compound | The stoichiometry favors the substitution of a single hydrogen atom on the activated alpha-carbon cdnsciencepub.com. |

| 1:2 | 2-(1,1-Dibromoethyl)pyridine | Excess NBS provides sufficient brominating agent to substitute the second hydrogen atom on the alpha-carbon cdnsciencepub.com. |

Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. During the bromination reaction, hydrogen bromide (HBr) is generated as a byproduct. The basic nitrogen of the newly formed this compound molecule readily reacts with this HBr in a standard acid-base neutralization cdnsciencepub.com. This reaction forms the corresponding this compound hydrobromide salt sigmaaldrich.com.

The formation of this salt is often a practical advantage in the synthetic process. The hydrobromide salt is typically a crystalline solid with lower solubility in non-polar organic solvents compared to the free base cdnsciencepub.com. This property facilitates the isolation and purification of the product, as it can be easily separated from the reaction mixture by filtration cdnsciencepub.com.

Bromination of 2-Ethylpyridine

Optimizing Reaction Conditions for Yield and Purity

Novel Synthetic Approaches and Innovations

Recent research has focused on developing more efficient and selective methods for the synthesis of halogenated pyridines. These innovations often involve the use of new reagents or catalytic systems to overcome the challenges associated with traditional synthetic routes, such as poor regioselectivity or harsh reaction conditions.

Alternative Bromination Strategies

Traditional bromination methods often utilize molecular bromine (Br₂), which is highly toxic and corrosive. Modern synthetic chemistry has introduced several alternative reagents and systems that are safer and more selective. For the synthesis of this compound, which involves bromination at the ethyl side chain, methods analogous to benzylic bromination are most relevant.

One of the most common alternatives is the use of N-Bromosuccinimide (NBS) , often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This method is highly selective for brominating the position alpha to an aromatic ring.

Other innovative strategies employ systems that generate electrophilic bromine in situ. These can offer milder reaction conditions and improved yields. researchgate.net Examples of such systems include:

Oxone and Ammonium (B1175870) Bromide (NH₄Br) : This combination in a solvent like methanol or water provides a simple and mild method for the selective bromination of activated aromatic compounds at ambient temperatures. organic-chemistry.org

Tribromoisocyanuric Acid (TBCA) : In trifluoroacetic acid, TBCA can efficiently brominate moderately deactivated aromatic rings, often avoiding the polybromination that can occur with stronger acids like sulfuric acid. organic-chemistry.org

Inorganic Multicomponent Systems : Combinations of bromates and bromides can be used to generate active bromine species in situ, providing a safer alternative to molecular bromine. researchgate.net

Table 1: Comparison of Alternative Bromination Agents

| Reagent/System | Typical Conditions | Advantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat or light | High selectivity for allylic/benzylic positions |

| Oxone / NH₄Br | Methanol or water, room temperature | Mild conditions, environmentally benign solvents organic-chemistry.org |

| Tribromoisocyanuric Acid (TBCA) | Trifluoroacetic acid, room temperature | Effective for deactivated systems, avoids polybromination organic-chemistry.org |

| Bromide/Bromate | In situ acidification | Generates reactive HOBr, avoids handling Br₂ researchgate.net |

Stereoselective Synthesis of Chiral this compound

The development of methods to synthesize specific enantiomers of chiral molecules is a significant area of modern chemistry, particularly for applications in pharmaceuticals and materials science. wikipedia.orgnih.gov Chiral this compound, with a stereocenter at the carbon bearing the bromine atom, can be synthesized using asymmetric methods. mdpi.comchim.it

Application of Chiral Lithium Amides

Chiral lithium amides are powerful, non-nucleophilic bases used for asymmetric deprotonation, creating a chiral carbanion from a prochiral starting material. iupac.org In the context of synthesizing chiral this compound, the precursor would be 2-ethylpyridine. A chiral lithium amide base can selectively remove a proton from one of the enantiotopic methylene protons on the ethyl group.

The resulting chiral lithiated intermediate can then be trapped with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) to yield the desired enantiomer of this compound. The enantiomeric excess (ee) of the final product is highly dependent on the structure of the chiral amide and the reaction conditions. iupac.org Commonly used chiral amides are derived from readily available chiral amines, such as bis(1-phenylethyl)amine. iupac.org

Influence of Organolithium Aggregation

The reactivity and stereoselectivity of organolithium reagents, including chiral lithium amides, are profoundly influenced by their state of aggregation in solution. bohrium.comsaylor.org Organolithium compounds tend to form aggregates (dimers, tetramers, etc.), and the specific structure of these aggregates can dictate the outcome of a stereoselective reaction. saylor.orgacs.org

The aggregation state is affected by several factors:

Solvent : Coordinating solvents like tetrahydrofuran (B95107) (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down larger aggregates into smaller, more reactive species. fishersci.fr

Additives : The presence of salts, such as lithium chloride (LiCl), can alter the structure of the aggregates, sometimes leading to a dramatic improvement in enantioselectivity. iupac.org

Temperature : Lower temperatures generally favor more ordered aggregate structures, which can enhance stereocontrol.

In the asymmetric deprotonation of 2-alkylpyridines, the precise structure of the mixed aggregate formed between the chiral lithium amide and the lithiated pyridine substrate is crucial in determining the facial selectivity of the subsequent electrophilic quench. acs.org Controlling these aggregation effects is therefore key to achieving high enantiomeric purity in the synthesis of chiral this compound. bohrium.com

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several practical challenges. Key considerations include cost-effectiveness, safety, environmental impact, and process robustness.

For bromination, while NBS is effective, its cost and the disposal of the succinimide byproduct can be concerns at an industrial scale. Direct bromination using Br₂ might be considered more economical, but it requires stringent safety protocols and specialized equipment to handle its high toxicity and corrosivity. A process disclosed for the related compound 2-bromopyridine (B144113) involves the diazotization of 2-aminopyridine in the presence of HBr and Br₂, highlighting a potential industrial route for introducing bromine to the pyridine ring itself. google.com

When considering stereoselective synthesis, the high cost of chiral ligands and the need for cryogenic temperatures (-78 °C) for many organolithium reactions can make industrial application expensive. iupac.org Furthermore, handling highly reactive and often pyrophoric organolithium reagents like butyllithium on a large scale requires specialized inert atmosphere reactors and rigorous safety procedures. wikipedia.org The development of catalytic asymmetric processes or methods that operate at more moderate temperatures is a key goal for industrial viability.

Purification Techniques

After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the reaction and the physical properties of the compound and its impurities.

Common purification techniques include:

Distillation : For liquid products, vacuum distillation is a standard method for separating compounds based on differences in boiling points. This is particularly useful for removing lower-boiling solvents or higher-boiling impurities.

Extraction : Liquid-liquid extraction is used to separate the product from the reaction mixture. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or dichloromethane. chemicalbook.comorgsyn.org

Chromatography : Flash column chromatography is a highly effective method for achieving high purity on a laboratory scale, separating the target compound from byproducts with similar boiling points.

Solid-Phase Extraction (SPE) : For specific purification challenges, SPE cartridges can be used. For instance, phenylboronic acid (PBA) functionalized silica has been used to selectively remove or purify pyridine compounds from complex mixtures. jti.com

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The process typically involves dissolving the impure compound in a hot solvent and then allowing the solution to cool, leading to the formation of purified crystals as the solubility of the compound decreases.

While a specific recrystallization protocol for this compound is not explicitly detailed in the reviewed literature, a method for a structurally similar compound, 2-bromo-6-formylpyridine, has been described. In a patented procedure, crude 2-bromo-6-formylpyridine was purified by recrystallization from a mixed solvent system of ethanol and water in a 9:1 ratio. The process involved cooling the solution to 0-10 °C to induce crystallization, followed by suction filtration to isolate the purified solid google.com. This approach suggests that a similar solvent system, such as a mixture of an alcohol and water, could be a viable option for the recrystallization of this compound, assuming it is a solid at room temperature and exhibits appropriate solubility characteristics.

Table 1: Recrystallization Data for a Related Bromopyridine Derivative

| Compound | Solvent System | Temperature | Outcome |

| 2-bromo-6-formylpyridine | Ethanol:Water (9:1) | 0-10 °C | Purified solid |

This table is based on data for a related compound and serves as a potential starting point for the recrystallization of this compound.

Column Chromatography

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption onto a stationary phase while being moved through the column by a mobile phase. For the purification of pyridine derivatives, silica gel is a commonly employed stationary phase.

Although a specific protocol for this compound was not found, the purification of various other substituted pyridine derivatives by column chromatography has been reported, offering guidance on suitable conditions. For instance, the purification of different pyridine derivatives has been successfully achieved using silica gel as the stationary phase with mobile phases consisting of mixtures of ethyl acetate (B1210297) and petroleum ether or ethyl acetate and n-hexane chempanda.comrsc.org. The polarity of the eluent is a critical parameter and is typically optimized to achieve the desired separation. A less polar solvent system is generally used to elute less polar impurities, followed by a gradual increase in solvent polarity to elute the compound of interest.

Table 2: Column Chromatography Data for Related Pyridine Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type Purified |

| Silica gel | Ethyl acetate / Petroleum ether | Substituted pyridine derivatives chempanda.comrsc.org |

| Silica gel | Ethyl acetate / n-hexane | Substituted pyridine derivatives google.com |

| Silica gel | Diethyl ether / hexanes | Substituted pyridine derivatives google.com |

This table summarizes common conditions used for the purification of related pyridine compounds and suggests potential systems for the column chromatography of this compound.

Reactivity and Reaction Mechanisms of 2 1 Bromoethyl Pyridine

Nucleophilic Substitution Reactions

The primary reaction pathway for 2-(1-bromoethyl)pyridine involves the displacement of the bromide ion by a nucleophile. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack. These reactions typically proceed via an S(_N)2 mechanism, which is facilitated by the ability of the pyridine (B92270) ring to stabilize the transition state.

Substitution by Amines

This compound readily reacts with various primary and secondary amines to form the corresponding N-substituted 2-(1-aminoethyl)pyridine derivatives. The reaction involves the nitrogen atom of the amine acting as the nucleophile, attacking the electrophilic carbon and displacing the bromide. This type of reaction is fundamental in the synthesis of more complex pyridine-containing ligands and pharmacologically relevant molecules. For instance, reactions with secondary amines such as piperidine (B6355638) and piperazine (B1678402) occur under mild conditions, often in a polar aprotic solvent like dimethylformamide with a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrobromic acid byproduct. nih.gov

| Nucleophile (Amine) | Product | Reaction Conditions |

| Piperidine | 2-(1-(Piperidin-1-yl)ethyl)pyridine | Dimethylformamide, Triethylamine, Room Temperature |

| Piperazine | 1-(1-(Pyridin-2-yl)ethyl)piperazine | Dimethylformamide, Triethylamine, Room Temperature |

This interactive table summarizes typical nucleophilic substitution reactions of this compound analogues with amines.

Substitution by Thiols (e.g., Formation of 2-Pyridylethylmercaptan)

In reactions with thiol nucleophiles, this compound forms thioethers. The reaction with a thiol, such as ethanethiol, or more commonly its conjugate base (a thiolate), results in the formation of a carbon-sulfur bond. For example, reacting this compound with sodium ethanethiolate would yield 2-(1-(ethylthio)ethyl)pyridine. Research on the nucleophilic substitution of halopyridines has shown that sulfur nucleophiles, such as sodium thiophenoxide (PhSNa), are highly effective in displacing halides. nih.gov The reactivity of the leaving group in these reactions typically follows the order I > Br > Cl. nih.gov This indicates that the bromo-substituent on the ethyl chain is a proficient leaving group for this transformation. nih.gov

| Nucleophile (Thiolate) | Product | Solvent | Yield |

| Sodium thiophenoxide | 2-(1-(Phenylthio)ethyl)pyridine | HMPA or NMP | Quantitative (for iodo-analogue) |

| Sodium methanethiolate | 2-(1-(Methylthio)ethyl)pyridine | HMPA | High |

This interactive table outlines the reaction of halopyridine analogues with sulfur nucleophiles, demonstrating a viable pathway for this compound.

Hydrolysis to Pyridine Methanol Derivatives

Hydrolysis of this compound results in the formation of 1-(pyridin-2-yl)ethanol, where the bromine atom is replaced by a hydroxyl group. Direct hydrolysis with water can be slow and may lead to side reactions. A more controlled and efficient method, analogous to the synthesis of 2-pyridinemethanol (B130429) from 2-(bromomethyl)pyridine, involves a two-step procedure. nih.gov First, the bromide is displaced by a weaker nucleophile like sodium acetate (B1210297) to form the corresponding acetate ester. This intermediate is then hydrolyzed under basic conditions to yield the desired alcohol, 1-(pyridin-2-yl)ethanol. nih.gov

Bases play a crucial role in the hydrolysis of this compound and its intermediates. Mild bases such as sodium carbonate (Na(_2)CO(_3)) or potassium carbonate (K(_2)CO(_3)) are often used for the hydrolysis of the intermediate acetate ester. nih.gov These bases generate the hydroxide (B78521) ion in situ or catalyze the hydrolysis, ensuring mild conditions that prevent degradation of the product. Stronger bases like sodium hydroxide (NaOH) can also be employed, particularly when a phase transfer catalyst is used. nih.gov In direct hydrolysis, a base is necessary to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. For instance, aqueous sodium carbonate has been used in the hydrolysis of similar bromoalkylpyridine derivatives. nih.gov

Phase transfer catalysts (PTCs) can significantly accelerate the rate of hydrolysis, especially in two-phase systems (e.g., an organic solvent and an aqueous base). A PTC, typically a quaternary ammonium (B1175870) salt, transports the hydroxide anion from the aqueous phase into the organic phase where the this compound substrate is dissolved. wikipedia.org This increases the effective concentration of the nucleophile around the substrate, facilitating a faster reaction. The use of a PTC with a strong base like 50% NaOH is suggested to be effective for the hydrolysis of similar brominated pyridines, as it can enhance the reaction rate while minimizing side reactions such as the formation of pyridinium (B92312) salts. nih.gov

Cross-Coupling Reactions

While the majority of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, traditionally involve aryl or vinyl halides (C(sp²)-X), recent advancements have extended their scope to include alkyl halides (C(sp³)-X). acs.org As a secondary, activated (benzylic-like) halide, this compound is a potential substrate for several types of cross-coupling reactions to form new carbon-carbon bonds.

Notable examples of cross-coupling reactions applicable to secondary alkyl halides include the Negishi, Kumada, and Suzuki-Miyaura couplings.

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by nickel or palladium. Catalyst systems such as Ni(cod)(_2)/s-Bu-Pybox have proven effective for the room-temperature cross-coupling of unactivated secondary alkyl bromides and iodides, tolerating a wide array of functional groups. nih.govwikipedia.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner with an organic halide. jk-sci.com Nickel or palladium complexes are used as catalysts. While highly effective, the high reactivity of the Grignard reagent limits the tolerance for sensitive functional groups like esters or ketones. organic-chemistry.org

Suzuki-Miyaura Coupling : Although less common for alkyl halides, specific conditions have been developed for the Suzuki coupling of activated benzylic bromides. nih.gov A study demonstrated that using a palladium acetate catalyst with a bulky phosphine (B1218219) ligand (JohnPhos) under microwave conditions successfully couples benzylic bromides with arylboronic acids. nih.gov Given the structural similarity, this protocol presents a viable route for coupling this compound.

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst | Key Features |

| Negishi Coupling | Organozinc Reagent | Ni(cod)(_2)/s-Bu-Pybox or Pd-based | High functional group tolerance; effective for secondary alkyl bromides. nih.gov |

| Kumada Coupling | Grignard Reagent | NiCl(_2)(dppp) or Pd(PPh(_3))(_4) | Highly reactive nucleophile; less tolerant of acidic/electrophilic functional groups. jk-sci.com |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd(OAc)(_2)/JohnPhos | Effective for benzylic-type bromides; broad availability of boronic acids. nih.gov |

This interactive table summarizes potential cross-coupling methods applicable to this compound based on reactions of similar secondary alkyl and benzylic halides.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically involving a palladium catalyst to couple an organoboron compound with an organic halide. figshare.comnih.govnih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.govresearchgate.net The general catalytic cycle involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govwikipedia.org In the context of this compound, this reaction would be employed to couple the ethylpyridine moiety with various aryl, heteroaryl, or vinyl groups.

While the Suzuki-Miyaura reaction is highly versatile, its application to pyridine-containing compounds, particularly those involving 2-pyridyl organoboron reagents, is notoriously difficult. nih.govd-nb.info This challenge is often referred to as the "2-Pyridyl Problem". nih.govdntb.gov.ua The core issues stem from the instability and poor reactivity of 2-pyridyl boron compounds. d-nb.info

The primary difficulty is the propensity of these reagents to undergo rapid protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, which is prevalent in the reaction medium, especially with the presence of water or the base required for the catalytic cycle. dntb.gov.uaacs.org The nitrogen atom in the 2-position of the pyridine ring is believed to facilitate this decomposition. This instability makes it difficult to maintain a sufficient concentration of the active nucleophile throughout the reaction, leading to low yields. organic-chemistry.org Furthermore, 2-pyridine organometallics can be capricious coupling partners in general, exhibiting poor reactivity in transmetalation, a key step in the Suzuki-Miyaura cycle. nih.govdntb.gov.ua These limitations have historically hindered the synthesis of pyridine-containing biaryls and related structures. d-nb.info

To overcome the challenges associated with coupling pyridine derivatives, significant research has focused on the development and optimization of catalyst systems. The choice of palladium source, ligand, base, and solvent is critical for achieving high efficiency. wikipedia.org

Palladium Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. orgsyn.org Precatalysts like Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are frequently used in combination with supporting ligands. wikipedia.orgorganic-chemistry.org

Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates like pyridyl derivatives, electron-rich and bulky phosphine ligands have proven to be particularly effective. researchgate.net Dialkylbiaryl phosphines, such as SPhos and XPhos, are known to form highly active catalysts that can promote the cross-coupling of unactivated aryl chlorides and bromides. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands that can enhance catalyst stability and activity.

Bases and Solvents: The selection of the base and solvent system is also vital for optimizing the reaction. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to facilitate the transmetalation step. wikipedia.orgcore.ac.uk The choice of solvent, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water, can significantly influence reaction rates and yields. wikipedia.org Microwave-assisted organic synthesis (MAOS) has also been explored as a technique to reduce reaction times and improve yields. acs.org

A summary of catalyst systems and conditions often employed for challenging Suzuki-Miyaura couplings is presented below.

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Active catalyst precursor |

| Ligand | SPhos, XPhos, PPh₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd, facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation by forming a more nucleophilic boronate species |

| Solvent | 1,4-Dioxane/H₂O, Toluene, THF | Solubilizes reactants and influences catalyst activity |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed cross-coupling reactions. These alternative methods often employ different organometallic nucleophiles and offer complementary reactivity.

Notable examples include:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. nih.gov It was one of the first catalytic cross-coupling methods developed. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile to couple with an organic halide, typically catalyzed by palladium or nickel. acs.org This method is known for its high functional group tolerance and the reactivity of organozinc compounds.

Stille Coupling: This reaction pairs an organotin (stannane) reagent with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

These reactions provide alternative pathways for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds from this compound. For instance, a Kumada coupling could react this compound with an aryl Grignard reagent.

A significant challenge in the cross-coupling of racemic secondary halides like this compound is controlling the stereochemistry of the newly formed chiral center. Enantioselective cross-coupling reactions aim to produce a single enantiomer of the product from a racemic starting material. This is typically achieved using a chiral catalyst system, where a transition metal is coordinated to a chiral ligand. nih.gov

For substrates analogous to this compound, such as racemic α-bromo ketones or amides, stereoconvergent methods have been successfully developed. acs.orgorgsyn.org In a stereoconvergent reaction, both enantiomers of the racemic starting material are converted into a single enantiomer of the product. acs.org For example, nickel complexes with chiral bis(oxazoline) ligands have been shown to catalyze the asymmetric Kumada coupling of racemic α-bromo ketones with aryl Grignard reagents, yielding α-aryl ketones with high enantiomeric excess. acs.org Similarly, enantioselective Negishi couplings have been reported for related secondary benzylic halides like 1-(1-bromoethyl)-4-methylbenzene, using chiral nickel catalysts. orgsyn.org These examples suggest that a similar strategy could be applied to this compound to synthesize chiral 2-(1-aryl-ethyl)pyridines.

Reactions with Organometallic Reagents

This compound can react directly with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reactions typically proceed via a nucleophilic substitution mechanism where the organometallic reagent displaces the bromide ion.

For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 2-(1-propyl)pyridine. Alternatively, 2-bromopyridine (B144113) can be converted into the corresponding Grignard reagent, 2-pyridylmagnesium bromide, which can then react with various electrophiles. Recently, purple light-promoted coupling reactions between bromopyridines and Grignard reagents have been developed as a transition-metal-free alternative for forming C-C bonds, proceeding through a radical mechanism. nih.gov

Formation of Quaternary Pyridinium Salts

As an alkyl halide, this compound readily undergoes reaction with tertiary amines, including pyridine itself, to form quaternary ammonium salts. This classic Sₙ2 reaction, known as the Menshutkin reaction when involving an alkyl halide and a tertiary amine, results in the formation of a new carbon-nitrogen bond.

When this compound reacts with a nucleophile such as pyridine, the lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon atom bearing the bromine atom. This displaces the bromide ion as a leaving group and forms a new pyridinium salt. These salts are a class of cationic surfactants and have various applications. The reaction is typically carried out by heating the reactants in a suitable solvent.

General Reaction for Quaternary Salt Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Pyridine | 1-[1-(Pyridin-2-yl)ethyl]pyridin-1-ium bromide |

| This compound | Trimethylamine | N,N,N-trimethyl-1-(pyridin-2-yl)ethan-1-aminium bromide |

Reactions with Specific Derivatizing Agents

The reactivity of this compound is characterized by the presence of both a pyridine ring and a reactive alkyl bromide side chain. This structure allows for a variety of reactions with derivatizing agents. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophilic site, while the carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are often employed to facilitate derivatization reactions involving 2-bromoethyl pyridine derivatives. sigmaaldrich.com Pyridine itself can also be used as a solvent and a reagent in such transformations. sigmaaldrich.com

One common derivatization is the reaction with amines. For instance, tertiary amines can react with the alkyl bromide to form quaternary ammonium salts. Secondary and tertiary amines have been shown to react with similar bromoalkylphosphonates.

Another class of derivatizing agents includes thiols. The reaction of this compound with a thiol, such as 1,3-benzothiazole-2-thiol, in the presence of a base, would be expected to proceed via nucleophilic substitution at the carbon bearing the bromine, displacing the bromide and forming a new carbon-sulfur bond. mdpi.com

The following table summarizes potential reactions with various derivatizing agents based on the general reactivity of alkyl halides and pyridines.

| Derivatizing Agent | Functional Group | Expected Product Type | Reaction Conditions |

| Secondary Amine (e.g., Diethylamine) | -NHR₂ | Tertiary Amine | Base, Polar Solvent |

| Thiol (e.g., Thiophenol) | -SH | Thioether | Base, Polar Solvent |

| Carboxylate (e.g., Sodium Acetate) | -COO⁻ | Ester | Polar Aprotic Solvent |

| Cyanide (e.g., Sodium Cyanide) | -CN | Nitrile | Polar Aprotic Solvent |

Oxidation and Reduction Reactions

The chemical structure of this compound allows for both oxidation and reduction reactions, targeting either the pyridine ring or the side chain. wikipedia.org

Oxidation: Oxidation of the pyridine ring typically occurs at the nitrogen atom, which is a feature common to tertiary amines. wikipedia.org This reaction leads to the formation of a pyridine N-oxide. The presence of the bromoethyl group is generally not expected to hinder this transformation, although the reaction conditions must be chosen carefully to avoid side reactions at the alkyl bromide moiety. Common oxidizing agents for this purpose include peroxycarboxylic acids (peracids). wikipedia.org The oxidation state of the carbon atoms in the molecule can be used to track the process of oxidation or reduction. pressbooks.pub Oxidation is characterized by an increase in the oxidation number, which can result from the gain of oxygen or the loss of hydrogen. libretexts.orglibretexts.org

Reduction: Reduction of the pyridine ring in this compound to a piperidine ring can be achieved through catalytic hydrogenation. wikipedia.org This process typically requires catalysts such as nickel, cobalt, or ruthenium and is performed at elevated temperatures. wikipedia.org The hydrogenation of the pyridine ring is an exothermic process. wikipedia.org

Alternatively, the bromoethyl side chain can undergo reduction. The bromine atom can be removed and replaced with a hydrogen atom using reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst, or through catalytic hydrogenation under conditions that favor hydrogenolysis of the carbon-bromine bond over ring reduction.

The following table outlines the primary oxidation and reduction products of this compound.

| Reaction Type | Reagent(s) | Product |

| Oxidation | Peroxycarboxylic Acid (e.g., m-CPBA) | This compound N-oxide |

| Reduction (Ring) | H₂, Ni/Co/Ru catalyst | 2-(1-Bromoethyl)piperidine |

| Reduction (Side Chain) | NaBH₄, Catalyst or H₂, Pd/C | 2-Ethylpyridine |

Formation of N-Oxides

The oxidation of the nitrogen atom in the pyridine ring of this compound results in the formation of this compound N-oxide. This transformation is a characteristic reaction of pyridines and other tertiary amines. wikipedia.org The N-O moiety in the resulting N-oxide possesses unique properties, acting as an electron-donating group and influencing the reactivity of the pyridine ring. arkat-usa.org

Several reagents can be employed to achieve this oxidation:

Peroxycarboxylic acids (Peracids): Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the N-oxidation of pyridines. wikipedia.orgarkat-usa.org

Hydrogen Peroxide: The reaction can be carried out using hydrogen peroxide in acetic acid or in the presence of catalysts. arkat-usa.orgorganic-chemistry.org

Catalytic Systems: More advanced systems utilize catalysts to facilitate the oxidation with hydrogen peroxide. For example, methyltrioxorhenium (MTO) is an effective catalyst for the N-oxidation of substituted pyridines. arkat-usa.org Other systems include the use of titanium silicalite (TS-1) in a microreactor, which offers a safer and more efficient process. organic-chemistry.org

Other Oxidizing Agents: Sodium percarbonate and sodium perborate (B1237305) are other sources of oxygen that can be used for this transformation. organic-chemistry.org Urea-hydrogen peroxide adduct (UHP) is another stable and easy-to-handle reagent for the N-oxidation of nitrogen heterocycles. organic-chemistry.org

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions compared to the parent pyridine. researchgate.net

Rearrangement Reactions

This compound and its derivatives can potentially undergo rearrangement reactions, which involve the migration of an atom or group within the molecule. masterorganicchemistry.com Such reactions are often facilitated by the formation of reactive intermediates like carbocations. masterorganicchemistry.com

In the case of this compound, the departure of the bromide ion from the side chain would generate a secondary carbocation adjacent to the pyridine ring. This carbocation could then be susceptible to rearrangement. For instance, a hydride shift from the adjacent methyl group is not possible. However, if the substituent pattern were different, rearrangements could occur to form a more stable carbocation.

Rearrangement reactions can also be observed in derivatives of this compound. For example, the N-oxide derivative could undergo rearrangements under specific conditions. Thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide is known to proceed through sigmatropic rearrangements. arkat-usa.org While not directly applicable to the bromoethyl group, this illustrates the potential for rearrangements in the pyridine N-oxide system.

Electrochemical methods have also been shown to induce rearrangement reactions in certain heterocyclic systems. rsc.org For example, an intramolecular nucleophilic attack of the carbonyl group by the pyridine nitrogen followed by a 1,2-alkyl migration has been proposed in the rearrangement of related compounds. rsc.org

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: Regioselectivity refers to the preference of a reaction to occur at a particular position in a molecule over other possible positions. wikipedia.org In this compound, there are several potential sites for reaction, leading to questions of regioselectivity.

Side-Chain vs. Ring: In nucleophilic substitution reactions, the attack of a nucleophile is highly regioselective for the carbon atom attached to the bromine on the side chain, as it is an electrophilic sp³ carbon with a good leaving group.

Pyridine Ring Substitution: For electrophilic aromatic substitution on the pyridine ring, the reaction is generally difficult due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org When it does occur, substitution is favored at the 3-position. In the case of the corresponding pyridine N-oxide, the N-oxide group activates the ring towards electrophilic substitution, directing incoming electrophiles to the 4-position and to a lesser extent the 2-position. Conversely, pyridine N-oxides are activated towards nucleophilic attack at the 2- and 4-positions. scripps.eduyoutube.com The presence of the 2-(1-bromoethyl) group will sterically and electronically influence the regioselectivity of these reactions.

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com The carbon atom of the ethyl group that is bonded to the bromine atom in this compound is a chiral center. Consequently, reactions involving this center can exhibit stereoselectivity.

Nucleophilic Substitution: In an Sₙ2 reaction at the chiral center, the nucleophile attacks from the side opposite to the leaving group (bromide), resulting in an inversion of configuration. If the reaction proceeds through an Sₙ1 mechanism, a carbocation intermediate is formed, which is planar. The subsequent attack of the nucleophile can occur from either face, potentially leading to a racemic mixture of products. However, the proximity of the pyridine ring might influence the approach of the nucleophile, leading to some degree of stereoselectivity.

Elimination Reactions: Elimination of HBr from the side chain to form 2-vinylpyridine (B74390) can also be stereoselective. E2 reactions have specific stereochemical requirements, with the hydrogen and the leaving group needing to be in an anti-periplanar arrangement. chemistrysteps.comlibretexts.org E1 reactions, which proceed through a carbocation intermediate, are stereoselective and tend to favor the formation of the more stable (trans or E) alkene. masterorganicchemistry.comchemistrysteps.com

The stereochemical outcome of a reaction is highly dependent on the reaction mechanism and the specific conditions employed. libretexts.orgkhanacademy.org

Applications in Complex Molecule Synthesis

A Versatile Precursor for Heterocyclic Compounds

2-(1-Bromoethyl)pyridine is a key starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Synthesis of Triazole Derivatives

While direct cycloaddition of this compound to form triazoles is not the most common pathway, its functional group allows for its conversion into precursors suitable for triazole synthesis. The widely utilized method for synthesizing 1,2,3-triazole rings is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne. rsc.orgnih.gov

In this context, this compound can be transformed into either an azide or an alkyne derivative. For instance, treatment with sodium azide can substitute the bromine atom to yield 2-(1-azidoethyl)pyridine. This azide can then react with a terminal alkyne in a Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) species, to afford the corresponding 1,4-disubstituted 1,2,3-triazole. Alternatively, elimination of hydrogen bromide from this compound can produce 2-vinylpyridine (B74390), which can then be further functionalized to introduce an alkyne moiety for subsequent reaction with an azide.

The synthesis of 1,2,4-triazoles can be achieved through the condensation of hydrazides with various reagents. raco.cat While a direct role for this compound is not immediately obvious, it could be envisioned that derivatives of this compound, such as the corresponding amine or ester, could be elaborated into intermediates suitable for 1,2,4-triazole ring formation.

Synthesis of Benzoxazinones

The synthesis of benzoxazinones typically involves the cyclization of N-acylated anthranilic acid derivatives. nih.govorganic-chemistry.orgresearchgate.netrsc.org A plausible synthetic route utilizing this compound would involve the initial N-alkylation of anthranilic acid. In this step, the nitrogen atom of anthranilic acid would act as a nucleophile, displacing the bromide from this compound to form N-(1-(pyridin-2-yl)ethyl)anthranilic acid.

Subsequent cyclization of this intermediate, likely through treatment with a dehydrating agent such as acetic anhydride or a carbodiimide, would lead to the formation of the benzoxazinone ring. The pyridine (B92270) moiety would be incorporated as a substituent at the 2-position of the benzoxazinone core. The reaction conditions would need to be carefully controlled to favor the desired intramolecular cyclization over potential side reactions.

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, frequently employs the condensation of 2-aminopyridines with α-halocarbonyl compounds. nih.govorganic-chemistry.orgresearchgate.netnih.govrsc.org this compound serves as a direct and efficient reactant in this transformation.

In this reaction, the nucleophilic nitrogen of a 2-aminopyridine derivative attacks the electrophilic carbon bearing the bromine atom in this compound. This initial alkylation step is followed by an intramolecular cyclization, where the endocyclic nitrogen of the newly formed pyridinium (B92312) salt attacks the imine carbon, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system. This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The specific reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired product.

A variety of substituted 2-aminopyridines can be used, allowing for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives with different substitution patterns on the pyridine ring. This versatility makes the use of this compound a valuable strategy in drug discovery programs targeting this important heterocyclic system.

Synthesis of Pyridine-Containing Macrocycles

Pyridine-containing macrocycles are of significant interest due to their unique coordination properties and applications in areas such as catalysis and molecular recognition. illinois.edunih.govrsc.org The synthesis of these macrostructures can be achieved through various macrocyclization strategies, where this compound can serve as a key building block.

One approach involves the reaction of this compound with a difunctional linker molecule containing two nucleophilic sites, such as a diamine or a dithiol. Under high-dilution conditions to favor intramolecular cyclization, the nucleophilic groups of the linker can displace the bromide ions from two molecules of this compound, leading to the formation of a macrocyclic structure incorporating two pyridine units. The length and nature of the linker can be varied to control the size and properties of the resulting macrocycle.

Synthesis of Pyridyl-Functionalized Polymers and Materials

Pyridyl-functionalized polymers are materials that incorporate pyridine units into their structure, imparting them with specific properties such as metal coordination ability, pH-responsiveness, and catalytic activity. This compound can be utilized in the synthesis of such polymers through controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). wikipedia.orgwikipedia.orgacs.orgcmu.eduyoutube.comnih.gov

In ATRP, this compound can act as an efficient initiator. The carbon-bromine bond can be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that can initiate the polymerization of various vinyl monomers. This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting polymer chains will have a 2-pyridylethyl group at one end, introduced from the initiator.

Alternatively, this compound can be converted to 2-vinylpyridine via elimination of hydrogen bromide. 2-Vinylpyridine is a versatile monomer that can be polymerized through various mechanisms, including anionic, cationic, and radical polymerization, to produce poly(2-vinylpyridine). ufl.eduacs.orgacs.orgwikipedia.org This polymer has a pyridine group on each repeating unit, making it a highly functional material with a wide range of potential applications.

Synthesis of Advanced Organic Molecules

Precursors to Fluorescent Chemosensors

The development of selective and sensitive fluorescent chemosensors is a significant area of research, with applications in environmental monitoring and biological imaging. Pyridine-based structures are frequently incorporated into these sensors due to their coordination properties with metal ions. The synthesis of these sensors often involves pyridine derivatives that can be elaborated into more complex structures. For instance, derivatives of 2-(bromomethyl)pyridine have been used in the preparation of chemosensors. These precursors are crucial for building molecules that exhibit a fluorescent response upon binding to specific analytes, such as heavy metal ions. The pyridine nitrogen atom and other strategically placed donor atoms in the sensor molecule can coordinate with a target ion, leading to a detectable change in fluorescence.

Precursors to Pharmaceutical Intermediates

The pyridine motif is a common feature in many biologically active compounds and pharmaceuticals. Consequently, this compound and related structures are valuable intermediates in the pharmaceutical industry. They are employed in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs). The reactivity of the bromoethyl group allows for the construction of more complex molecular frameworks that are central to the therapeutic action of the final drug product. Pharmaceutical intermediates are crucial chemical compounds used in the manufacturing of APIs in bulk quantities and for the research and development of new drug products evonik.com.

Building Blocks for Agrochemicals

In the field of agriculture, pyridine-containing compounds are integral to the development of modern herbicides, insecticides, and fungicides. These agrochemicals are essential for crop protection and ensuring food security. The synthesis of these complex molecules often relies on versatile building blocks like pyridine derivatives. This compound can serve as a starting material for introducing the pyridyl group into the final agrochemical structure, which is often crucial for its biological activity. Pyridine is a precursor to various agrochemicals and is also used as a reagent and solvent jscimedcentral.com.

Catalysis and Ligand Development

The influence of this compound extends into the realm of catalysis, where the development of efficient and selective catalysts is paramount. The pyridine unit is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals.

Pyridine Derivatives as Ligands in Metal Complexes

Pyridine and its derivatives are widely utilized as ligands in the formation of transition metal complexes jscimedcentral.comresearchgate.netsemanticscholar.org. These complexes are of significant interest due to their diverse applications in catalysis and materials science. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center, forming a stable metal-ligand bond semanticscholar.org. This coordination can influence the electronic and steric properties of the metal center, thereby tuning its catalytic activity.

Transition metal pyridine complexes encompass a vast number of coordination compounds, with many being mixed-ligand complexes wikipedia.org. The versatility of the pyridine scaffold allows for the synthesis of a wide array of ligands with tailored properties. For example, by modifying the substituents on the pyridine ring, chemists can systematically alter the ligand's electron-donating ability and steric bulk, which in turn affects the performance of the resulting metal catalyst. Palladium(II) complexes with pyridine derivatives, for instance, have been used as efficient precatalysts in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions nih.gov. The synthesis of chiral ligands derived from pyridine precursors is also of great importance for asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-(1-Bromoethyl)pyridine would provide fundamental insights into its geometry, stability, and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. The resulting optimized geometry provides key data on bond lengths and angles, which are crucial for understanding the molecule's steric and electronic properties. While specific experimental data for this compound is scarce, theoretical calculations can provide reliable predictions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This data is illustrative and based on typical values for similar pyridine (B92270) derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C(pyridine)-C(ethyl) | 1.52 |

| C(ethyl)-Br | 1.97 | |

| C-N (in pyridine) | 1.34 | |

| C-C (in pyridine) | 1.39 | |

| Bond Angles (°) | C(pyridine)-C(ethyl)-Br | 110.5 |

| C-N-C (in pyridine) | 117.0 | |

| H-C(ethyl)-Br | 108.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, reflecting its aromatic character, while the LUMO is likely to have significant contributions from the C-Br antibonding orbital, indicating the site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar bromo-substituted organic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.95 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 6.10 |

DFT calculations can also elucidate the distribution of electronic charge within the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom. This information is vital for understanding the molecule's polarity, dipole moment, and the nature of its electrostatic potential. In this compound, the nitrogen atom in the pyridine ring is expected to have a negative partial charge due to its high electronegativity, making it a potential site for protonation or coordination to metal centers. Conversely, the carbon atom attached to the bromine is expected to carry a partial positive charge, making it susceptible to nucleophilic attack.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound This data is illustrative and represents expected charge distributions.

| Atom | Predicted Charge (a.u.) |

|---|---|

| N (pyridine) | -0.55 |

| C (attached to Br) | +0.15 |

| Br | -0.20 |

Mechanistic Studies through Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies can be employed to explore its reactivity in various chemical transformations, such as nucleophilic substitution or elimination reactions.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate and mechanism (e.g., SN1 vs. SN2). For a reaction involving this compound, such as its reaction with a nucleophile, computational chemists would model the approach of the nucleophile to the electrophilic carbon, calculate the energy changes, and identify the geometry of the transition state. For an SN2 reaction, this would involve a pentacoordinate carbon center in the transition state.

A complete energy landscape analysis provides a comprehensive picture of a reaction, including reactants, products, intermediates, and transition states. The relative energies of these species determine the thermodynamics and kinetics of the reaction. For instance, in a substitution reaction of this compound, the energy landscape would show the initial energy of the reactants, the energy barrier (activation energy) corresponding to the transition state, and the final energy of the products. This allows for the calculation of important thermodynamic quantities such as the enthalpy and Gibbs free energy of the reaction. Such an analysis can predict whether a reaction is favorable and how fast it will proceed.

Molecular Dynamics Simulations

A thorough review of scientific databases indicates a lack of specific molecular dynamics (MD) simulations focused on this compound. MD simulations could, however, provide valuable insights into the conformational dynamics of the bromoethyl side chain relative to the pyridine ring, as well as its interactions with solvent molecules or biological macromolecules. Such studies would be instrumental in understanding its behavior in various chemical environments.

Structure-Reactivity Relationship Studies

Direct computational studies on the structure-reactivity relationship of this compound are limited. However, its reactivity can be inferred from computational analyses of similar pyridine-containing compounds and general principles of physical organic chemistry. The chemical behavior of this compound is primarily governed by the electronic interplay between the electron-withdrawing pyridine ring and the reactive bromoethyl substituent.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or chemical reactivity, have been developed for various classes of pyridine derivatives. nih.govnih.govrsc.orgmdpi.com Although no specific QSAR model for this compound has been reported, such approaches could be employed to predict its potential biological effects or reactivity in different chemical transformations based on its structural and electronic properties.

Computational methods, particularly Density Functional Theory (DFT), could be utilized to investigate several key aspects of its reactivity:

Nucleophilic Substitution Reactions: The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack. Computational modeling could elucidate the preferred mechanism (SN1 vs. SN2), calculate activation energy barriers, and predict the stereochemical outcome of such reactions. The electronic influence of the pyridine nitrogen at the 2-position would significantly impact the stability of potential carbocation intermediates or transition states.

Elimination Reactions: In the presence of a base, this compound can undergo an elimination reaction to form 2-vinylpyridine (B74390). Theoretical calculations could map the potential energy surfaces for competing E1 and E2 pathways to determine the most favorable reaction conditions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The LUMO is expected to be localized on the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack, while the HOMO would likely be associated with the π-system of the pyridine ring.

These computational approaches would offer a deeper, quantitative understanding of the structure-reactivity relationships governing the chemical behavior of this compound, complementing experimental findings.

Analytical and Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(1-Bromoethyl)pyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar pyridine (B92270) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the ethyl side chain. The pyridine ring protons typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring and the nitrogen atom. The proton attached to the carbon bearing the bromine atom (the methine proton) would likely appear as a quartet, coupled to the three protons of the adjacent methyl group. This methyl group would, in turn, appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show seven distinct signals: five for the carbons of the pyridine ring and two for the carbons of the bromoethyl side chain. The carbon atoms of the pyridine ring typically resonate in the δ 120-150 ppm range. The carbon bonded to the electronegative bromine atom would be shifted downfield compared to a standard alkyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for substituted pyridines. Actual experimental values may vary.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine Ring H | 7.0 - 8.7 | 120 - 150 |

| Methine (-CHBr) | ~5.2 (Quartet) | ~45 |

| Methyl (-CH₃) | ~2.0 (Doublet) | ~25 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. The monoisotopic mass of this compound is 184.984011 Da chemspider.com.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged analyte ions are released into the gas phase and directed into the mass analyzer. For this compound, ESI-MS would likely produce a prominent ion corresponding to the protonated molecule [M+H]⁺. Predicted data suggests an m/z value of 185.99129 for this ion uni.lu. Other adducts, such as with sodium [M+Na]⁺ (predicted m/z 207.97323), may also be observed depending on the solvent system used uni.lu.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for large, non-volatile molecules, but it can also be applied to smaller molecules. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. While specific experimental MALDI data for this compound is not available, the technique would be expected to generate ions corresponding to the intact molecule, often as protonated species or other adducts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the pyridine ring and the alkyl halide group. Key absorptions would include:

C=C and C=N stretching vibrations from the pyridine ring, typically appearing in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching vibrations, usually found just above 3000 cm⁻¹.

Aliphatic C-H stretching from the ethyl group, appearing just below 3000 cm⁻¹.

C-Br stretching vibration , which is typically observed in the 500-600 cm⁻¹ region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: Based on typical IR frequencies for substituted pyridines and alkyl bromides.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Alkyl Halide | C-Br Stretch | 500 - 600 |

Chromatographic Techniques

Chromatographic techniques are used to separate the components of a mixture, making them essential for the purification and purity assessment of this compound.

Gas Chromatography (GC): Gas chromatography is a common technique for separating and analyzing volatile compounds. For pyridine and its derivatives, GC is a well-established method, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) cdc.gov. A capillary column would be used, and the separation would be based on the compound's boiling point and its interaction with the stationary phase. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for both quantification and structural confirmation of the analyte cdc.gov.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For pyridine derivatives, which are often basic and hydrophilic, reversed-phase (e.g., C18) or mixed-mode columns can be employed helixchrom.com. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) sielc.com. The use of an acidic buffer can improve peak shape and retention for basic compounds like pyridines helixchrom.com. Detection is commonly achieved using a UV detector, as the pyridine ring possesses a strong chromophore sielc.com.

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, for polar or less volatile compounds like pyridine derivatives, direct analysis can be challenging, leading to poor peak shape and resolution. mdpi.com Derivatization is a chemical modification process used to convert such analytes into more volatile and thermally stable derivatives, making them amenable to GC analysis. phenomenex.comresearchgate.net This process improves chromatographic behavior, enhances sensitivity, and provides better separation from other components in a mixture. mdpi.comresearchgate.net

For this compound, a common and effective derivatization technique is silylation. phenomenex.com This process involves replacing the active hydrogen atoms, if any are present in impurities or related compounds being analyzed alongside it, with a trimethylsilyl (TMS) group. phenomenex.com Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. phenomenex.comresearchgate.net The derivatization reaction renders the analyte more volatile and less polar, allowing for successful elution and detection by the GC system. nih.gov Pyridine itself is often used as a solvent and catalyst in these reactions to facilitate the process. researchgate.netnih.gov

The following table outlines typical parameters for a GC analysis of a derivatized this compound sample.

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Detection | Electron Ionization (EI) Mass Spectrometry |

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For pyridine derivatives, which possess a degree of polarity, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.comchromforum.org

In this method, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. chromforum.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A mixture of water and an organic solvent, such as acetonitrile or methanol, is typically employed as the mobile phase. sielc.com To improve peak shape and resolution, especially for basic compounds like pyridines, a modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. sielc.comchromforum.org This controls the ionization of the analyte and minimizes unwanted interactions with residual silanol groups on the silica-based stationary phase. chromforum.org Detection is commonly achieved using an Ultraviolet (UV) detector, as the pyridine ring exhibits strong UV absorbance.

The table below provides a representative set of conditions for the HPLC analysis of this compound.

Table 2: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| HPLC System | HPLC with UV Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 260 nm |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mit.edulibretexts.org This technique is indispensable for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions of a compound. While this compound is a liquid at room temperature, its solid derivatives, such as the hydrobromide salt, are suitable for single-crystal XRD analysis. sigmaaldrich.com

The analysis begins with growing a high-quality single crystal of the compound. This crystal is then mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. mit.edu As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions, creating a unique diffraction pattern of spots. mit.edumpg.de The angles and intensities of these diffracted beams are meticulously measured.

By applying mathematical principles, such as the Fourier transform to the diffraction data, an electron density map of the unit cell (the basic repeating unit of the crystal) is generated. mpg.de This map allows for the determination of the positions of individual atoms, leading to a complete structural model of the molecule. rsc.org The final output includes precise information on the molecular geometry and how the molecules pack together in the crystal lattice. semanticscholar.org

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C7H9Br2N |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 12.4 Å |

| Volume | 1075 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.65 g/cm³ |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) present in a compound. It is a crucial method for verifying the empirical formula of a synthesized compound and assessing its purity.

The analysis is performed using an elemental analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures. This combustion converts the elements into simple gases (e.g., carbon to CO₂, hydrogen to H₂O, nitrogen to N₂). These gases are then separated and quantified by a detector. The results are presented as the weight percentage of each element in the original sample.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₈BrN. chemspider.comnih.gov The experimentally determined values should closely match these theoretical percentages to confirm the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₇H₈BrN)

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 45.19% | 45.25% |

| Hydrogen (H) | 4.33% | 4.30% |

| Bromine (Br) | 42.95% | 42.89% |

| Nitrogen (N) | 7.53% | 7.56% |

Future Directions and Emerging Research Areas for 2 1 Bromoethyl Pyridine